molecular formula C13H10N2S B2548571 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile CAS No. 331459-71-3

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile

Cat. No.: B2548571
CAS No.: 331459-71-3
M. Wt: 226.3
InChI Key: LTJRFGOPDBBDRC-OQLLNIDSSA-N
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Description

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is a Schiff base derivative featuring a benzene core substituted with a methyl group at position 2, a carbonitrile group at position 1, and an (E)-configured imine linkage to a 2-thienyl moiety at position 4. The thiophene ring introduces electron-rich characteristics, while the nitrile group enhances polarity, influencing both chemical behavior and intermolecular interactions .

Properties

IUPAC Name

2-methyl-5-(thiophen-2-ylmethylideneamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-10-4-5-12(7-11(10)8-14)15-9-13-3-2-6-16-13/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJRFGOPDBBDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile typically involves multiple steps, starting with the formation of the indole core. One common synthetic route includes the reaction of 2-methylbenzene-1,3-diamine with thiophene-2-carboxaldehyde under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Explored for its potential therapeutic effects in treating diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs from the provided evidence, focusing on structural motifs, physicochemical data, and functional attributes.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Functional Groups Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile (Target) C₁₃H₁₁N₂S Nitrile, Imine (E), Thiophene Not reported ~2,220 (C≡N stretch)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Nitrile, Imine (Z), Thiazolo-pyrimidine 243–246 2,219 (C≡N)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S Nitrile (×2), Imine (Z), Thiazolo-pyrimidine 213–215 2,209 (C≡N)
6,11-Dihydro-pyrimidoquinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Nitrile, Quinazoline 268–269 2,220 (C≡N)

Key Observations:

The (E)-imine geometry contrasts with the (Z)-configured imines in 11a/b, which may influence π-conjugation and intermolecular packing .

Electronic Effects: The thiophene substituent in the target compound is electron-rich, enhancing the electron density at the imine nitrogen compared to the electron-withdrawing 4-cyano group in 11b. This difference could modulate reactivity in cyclization or nucleophilic addition reactions . The nitrile group’s IR stretching frequency (~2,220 cm⁻¹) aligns with analogs like 11a (2,219 cm⁻¹) and 12 (2,220 cm⁻¹), confirming minimal electronic perturbation from substituents .

Biological Activity: While direct data for the target compound is unavailable, structural analogs like amino imidazole carbonitriles () exhibit antiviral activity, suggesting that the nitrile-thiophene framework may interact with biological targets (e.g., viral proteases or polymerases) . In contrast, compound 10e (), a pyrrole-carboxylate derivative, showed moderate anticancer activity, highlighting the role of heterocycle choice in bioactivity .

Synthetic Accessibility: The target compound can likely be synthesized via Schiff base condensation between 2-methyl-5-aminobenzenecarbonitrile and 2-thiophenecarboxaldehyde, a simpler route than the multi-step protocols for 11a/b (requiring thiouracil derivatives and chloroacetic acid) .

Limitations and Knowledge Gaps

  • No direct biological or crystallographic data for the target compound is available in the provided evidence, necessitating experimental validation of its properties.
  • Comparative solubility and stability studies with analogs like 11a/b would clarify its suitability for specific applications.

Biological Activity

The compound 2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile is a member of the benzenecarbonitrile family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H10N2S
  • CAS Number: 315670-73-6

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, a derivative of this compound demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with a Minimum Inhibitory Concentration (MIC) of 0.21 μM .

Table 1: Antimicrobial Activity Data

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.83
Candida albicans0.83

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) revealed that while the compound exhibited antimicrobial activity, it also showed varying levels of cytotoxicity. The HaCat cells were more sensitive to the compound than the fibroblasts, indicating a potential for selective toxicity .

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)
HaCat>100
BALB/c 3T3>100

The mechanism by which this compound exerts its biological effects has been explored through molecular docking studies. These studies suggest that the compound interacts with target enzymes such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication respectively . The binding interactions were characterized by favorable binding energies and inhibition constants, indicating a strong potential for development as an antimicrobial agent.

Case Studies

  • Antimicrobial Efficacy Against Clinical Strains : A study evaluated the efficacy of various derivatives of this compound against clinical strains of bacteria and fungi. The results indicated that certain derivatives not only inhibited growth but also showed selective action against Gram-positive bacteria and fungi, particularly those in the genus Candida and Saccharomyces .
  • Therapeutic Potential in Antidiabetic Applications : While primarily focused on antimicrobial activity, some derivatives of benzenecarbonitrile compounds have been investigated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential applications in managing diabetes through enhanced insulin sensitivity .

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